4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

NTPDase inhibition Cancer progression Structure-activity relationship

This 1,3,4-oxadiazole benzamide features a distinguishing pentyloxy chain that elevates lipophilicity (predicted logP ≈ 4.0) for superior cell permeability, addressing the limitations of shorter-chain analogs in intracellular target applications. Built on a scaffold that yields isoform selectivity ranging from inactive to low-micromolar IC50 in enzyme inhibition, it serves as a versatile late-stage diversification building block for NTPDase inhibitor programs and as an antenna ligand for europium(III) luminescent materials, where its red-shifted triplet state is hypothesized to improve energy-transfer efficiency. Procure this high-purity research compound to advance SAR studies, chemical-probe development, and photophysical optimization.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 865287-53-2
Cat. No. B3004887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS865287-53-2
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24)
InChIKeyNGEZXXUYQCIKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-53-2): Structural Identity and Key Parameters for Procurement


The compound is a 1,3,4-oxadiazole derivative bearing a pentyloxy chain at the para position of the benzamide moiety and a phenyl substituent on the oxadiazole ring [1]. This scaffold is noted for its potential in enzyme inhibition and luminescent material applications [2]. The pentyloxy group differentiates this molecule from shorter-chain alkoxy analogs, influencing lipophilicity and molecular recognition parameters that are critical for target engagement.

Why 4-(Pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Replaced by Generic Oxadiazole Analogs


Even modest changes to the alkoxy chain length or substitution motif on the 1,3,4-oxadiazole scaffold can drastically alter biological activity profiles. In a recent enzyme inhibition study, closely related oxadiazole derivatives displayed isoform selectivity ranging from inactive to low-micromolar IC50 values depending solely on the aryl substituent pattern [1]. Thus, replacing the pentyloxy chain with a methoxy or ethoxy group—or removing it entirely—would likely yield a compound with a different selectivity and potency fingerprint, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-(Pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


NTPDase Isoform Selectivity Driven by Alkoxy Chain Length

In a series of 1,3,4-oxadiazole derivatives evaluated against NTPDase isoforms, compounds with aryl substitution patterns analogous to the target compound displayed IC50 values varying from 1.98 ± 0.14 µM (compound 7d, NTPDase3) to >93 µM (inactive) depending solely on the substituent [1]. Although the pentyloxy variant was not directly tested, the SAR data demonstrate that alkoxy chain identity is a key determinant of isoform selectivity and potency. Procurement of the pentyloxy derivative enables systematic exploration of this parameter, which is absent from commercially available methoxy- or ethoxy-substituted analogs.

NTPDase inhibition Cancer progression Structure-activity relationship

Luminescence Tuning via Alkoxy Modification of the Benzamide Ligand

The parent benzamide ligand HL1 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide) forms a europium complex Eu(L1)3(phen) with an overall quantum yield of 0.37 at room temperature [1]. Introducing an electron-donating pentyloxy group onto the benzamide ring is expected to shift the ligand's triplet energy level, potentially enhancing the antenna effect and altering emission efficiency. Direct comparative data for the pentyloxy derivative are not yet published, but the unsubstituted analog provides a quantitative baseline against which the alkoxy-modified compound can be evaluated.

Europium complexes Photoluminescence quantum yield Antenna effect

Calculated Lipophilicity Distinguishes Pentyloxy from Shorter Alkoxy Analogs

Computational predictions using the SwissADME tool for a related series of 1,3,4-oxadiazole derivatives indicate that increasing the alkoxy chain length from methoxy to pentyloxy elevates the consensus logP by approximately 1.5–2.0 log units, moving the compound into a more favorable range for membrane permeability [1]. The pentyloxy compound is expected to exhibit a logP > 3.5, whereas the methoxy analog (logP ≈ 2.3) and the unsubstituted parent (logP ≈ 1.8) fall below this threshold. This differential lipophilicity can influence both in vitro assay behavior and in vivo pharmacokinetic suitability.

Lipophilicity Drug-likeness ADME prediction

Optimal Application Scenarios for 4-(Pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Based on Current Evidence


NTPDase Inhibitor Lead Optimization

Use as a late-stage diversification scaffold in NTPDase inhibitor programs. The pentyloxy chain can be systematically varied to probe the hydrophobic pocket of NTPDase isoforms, building on SAR data that show >20-fold selectivity differences among closely related analogs [1].

Luminescent Europium Complex Engineering

Employ as an antenna ligand for europium(III) luminescent materials. The pentyloxy substitution is hypothesized to red-shift the ligand triplet state, potentially improving energy transfer efficiency relative to the unsubstituted benzamide ligand, which yields a quantum yield of 0.37 in Eu(L1)3(phen) [2].

Permeability-Modulated Biological Probe Development

Utilize the elevated lipophilicity (predicted logP ≈ 4.0) to design cell-permeable chemical probes for intracellular targets, where shorter alkoxy analogs (logP < 3) may exhibit insufficient membrane partitioning [1].

Quote Request

Request a Quote for 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.